molecular formula C11H16N2OS B11681335 N'-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide

N'-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide

Cat. No.: B11681335
M. Wt: 224.32 g/mol
InChI Key: ATYMOJUDUSFYDN-FMIVXFBMSA-N
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Description

N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their exceptional photophysical properties and are widely used in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide involves several steps. One common method includes the reaction of thiophene-2-carbohydrazide with 4-methylpentan-2-one under specific conditions. The reaction is typically carried out under microwave radiation, which helps in achieving an acceptable yield . The reaction conditions include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets and pathways. For instance, in its role as an antimicrobial agent, it interacts with bacterial cell membranes, leading to disruption and cell death . In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with specific cellular pathways and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide can be compared with other similar compounds such as N’-[(2E)-4-methylpentan-2-ylidene]-5-bromothiophene-2-carbohydrazide and N’-[(2E)-4-methylpentan-2-ylidene]-3-hydroxybenzoylthiophene-2-carbohydrazide . These compounds share a similar thiophene core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of N’-[(2E)-4-methylpentan-2-ylidene]thiophene-2-carbohydrazide lies in its specific structure, which imparts distinct photophysical and biological properties, making it suitable for a variety of research applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

N-[(E)-4-methylpentan-2-ylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H16N2OS/c1-8(2)7-9(3)12-13-11(14)10-5-4-6-15-10/h4-6,8H,7H2,1-3H3,(H,13,14)/b12-9+

InChI Key

ATYMOJUDUSFYDN-FMIVXFBMSA-N

Isomeric SMILES

CC(C)C/C(=N/NC(=O)C1=CC=CS1)/C

Canonical SMILES

CC(C)CC(=NNC(=O)C1=CC=CS1)C

Origin of Product

United States

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